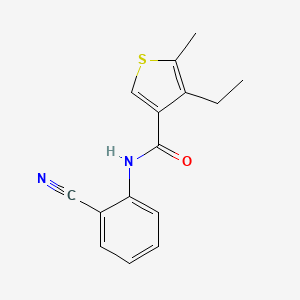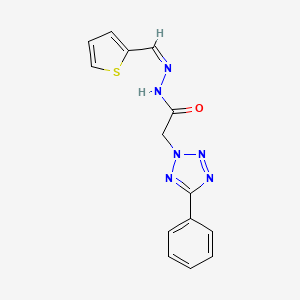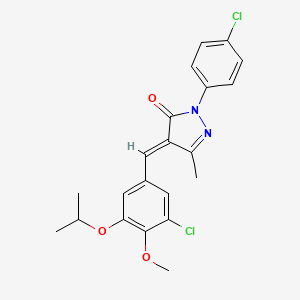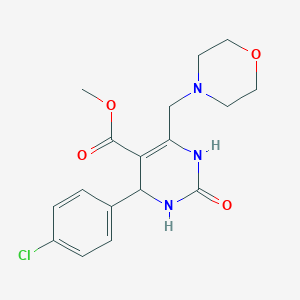
N-(2-cyanophenyl)-4-ethyl-5-methyl-3-thiophenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-cyanophenyl)-4-ethyl-5-methyl-3-thiophenecarboxamide, commonly known as CTAP, is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields. CTAP is a selective antagonist of the μ-opioid receptor, which is involved in pain modulation, reward, and addiction.
科学研究应用
CTAP has been extensively studied for its potential applications in various fields, including pain management, drug addiction, and depression. CTAP has been shown to be a potent and selective antagonist of the μ-opioid receptor, which makes it a promising candidate for the development of new analgesic drugs. CTAP has also been used to study the role of the μ-opioid receptor in drug addiction and to develop new therapies for opioid addiction. Additionally, CTAP has been investigated for its potential antidepressant effects.
作用机制
CTAP exerts its effects by binding to the μ-opioid receptor and blocking the binding of endogenous opioid peptides, such as endorphins and enkephalins. This results in a decrease in the activation of the μ-opioid receptor, which leads to a reduction in pain perception, reward, and addiction. CTAP has been shown to be highly selective for the μ-opioid receptor, with little or no affinity for other opioid receptors.
Biochemical and Physiological Effects:
CTAP has been shown to have potent analgesic effects in animal models of pain. CTAP has also been shown to reduce drug-seeking behavior in animal models of drug addiction. Additionally, CTAP has been investigated for its potential antidepressant effects, with promising results in animal models of depression. CTAP has been shown to have a good safety profile, with no significant adverse effects observed in animal studies.
实验室实验的优点和局限性
CTAP has several advantages for laboratory experiments, including its high potency and selectivity for the μ-opioid receptor, which allows for precise manipulation of the receptor. CTAP is also readily available and can be synthesized in large quantities. However, CTAP has some limitations, including its relatively short half-life and poor solubility in aqueous solutions, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of CTAP, including the development of new analgesic drugs based on CTAP, the investigation of the role of the μ-opioid receptor in drug addiction and depression, and the optimization of CTAP synthesis methods to improve yield and purity. Additionally, CTAP may have potential applications in other fields, such as cancer research and immunology, which warrant further investigation.
Conclusion:
In conclusion, CTAP is a promising compound with potential applications in various fields. CTAP has been extensively studied for its analgesic, anti-addictive, and antidepressant effects. CTAP has several advantages for laboratory experiments, including its high potency and selectivity for the μ-opioid receptor. However, CTAP has some limitations, including its relatively short half-life and poor solubility in aqueous solutions. Further research is needed to fully understand the potential applications of CTAP and to optimize its synthesis methods.
合成方法
The synthesis of CTAP involves the reaction of 2-cyanophenyl isothiocyanate with 4-ethyl-5-methyl-3-thiophenecarboxylic acid in the presence of a base, followed by the addition of a protecting group to the amine group. The final step involves the removal of the protecting group to obtain CTAP. The synthesis of CTAP has been optimized to improve the yield and purity of the compound, making it suitable for various applications.
属性
IUPAC Name |
N-(2-cyanophenyl)-4-ethyl-5-methylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS/c1-3-12-10(2)19-9-13(12)15(18)17-14-7-5-4-6-11(14)8-16/h4-7,9H,3H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGBNDUITHRYPIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1C(=O)NC2=CC=CC=C2C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-ethoxy-2-oxo-N-[1-(tetrahydro-2-furanyl)ethyl]-2H-chromene-3-carboxamide](/img/structure/B5297349.png)

![1-[3-(2-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-1-oxopropan-2-ol](/img/structure/B5297371.png)

![8-[2-(trifluoromethyl)benzyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5297394.png)
![N,N-diethyl-4-{[4-hydroxy-1-(3-methoxypropyl)-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}benzenesulfonamide](/img/structure/B5297407.png)


![2-isobutyl-6-[(4-propyl-1,2,3-thiadiazol-5-yl)carbonyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5297418.png)
![N-methyl-N-(3-pyridinylmethyl)-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5297419.png)
![1-(4-methylbenzyl)-4-{[2-(1-piperidinyl)-5-pyrimidinyl]methyl}-2-piperazinone](/img/structure/B5297420.png)
![2-({[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-5-propyl-1,3,4-oxadiazole](/img/structure/B5297427.png)
![methyl 2-{5-[(5-methyl-2-furyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B5297437.png)
![N-allyl-3,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5297444.png)